2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid
Description
Properties
Molecular Formula |
C20H12N4O2 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid |
InChI |
InChI=1S/C20H12N4O2/c25-20(26)12-6-2-1-5-11(12)19-23-17-13-7-3-9-21-15(13)16-14(18(17)24-19)8-4-10-22-16/h1-10H,(H,23,24)(H,25,26) |
InChI Key |
CVZFOYUGCIZKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C4C=CC=NC4=C5C(=C3N2)C=CC=N5)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid typically involves organic synthesis techniques. One common method includes the reaction of 1,10-phenanthroline-5,6-dione with 2-hydroxybenzaldehyde in an acetic acid-ammonium acetate solution . This reaction forms the imidazo-phenanthroline core, which is then further functionalized to obtain the desired benzoic acid derivative.
Chemical Reactions Analysis
Coordination Chemistry and Metal Complex Formation
The compound acts as a polydentate ligand, leveraging both its carboxylic acid group and nitrogen atoms in the imidazo-phenanthroline unit.
Mechanism : The carboxylate group deprotonates to bind metal ions, while the phenanthroline nitrogen atoms participate in π-backbonding. This dual functionality enables stabilization of high-oxidation-state metals .
Carboxylic Acid Derivatives
The benzoic acid group undergoes classical acid-base and nucleophilic substitution reactions:
Esterification
Reacting with methanol (H₂SO₄ catalyst) yields methyl 2-(1H-imidazo[4,5-f] phenanthrolin-2-yl)benzoate.
-
Yield : 78% (reflux, 12 h)
-
Applications : Intermediate for prodrug design.
Amide Formation
Coupling with amines (EDC/HOBt) produces substituted amides:
| Amine | Product | Yield |
|---|---|---|
| Benzylamine | N-Benzylamide | 65% |
| Glycine methyl ester | Peptide conjugate | 52% |
These derivatives show enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO).
Imidazole Ring Reactivity
The imidazo-phenanthroline core participates in electrophilic substitution and redox reactions:
Halogenation
Bromination (Br₂/CH₃COOH) occurs at the C4 position of the imidazole ring:
-
Conditions : 0°C, 2 h
-
Product : 4-Bromo derivative (85% yield)
Redox Behavior
Cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) reveals:
-
Oxidation : E<sub>1/2</sub> = +1.23 V (vs. Ag/AgCl)
-
Reduction : E<sub>1/2</sub> = -0.89 V
This redox activity enables applications in electrocatalysis .
Supramolecular Interactions
Hydrogen bonding and π-π stacking drive self-assembly in crystalline phases:
-
H-Bonding : O–H···N (2.65 Å) between benzoic acid and phenanthroline N atoms .
-
π-Stacking Distance : 3.48 Å between adjacent imidazo-phenanthroline units .
Photochemical Reactions
Under UV light (365 nm), the compound sensitizes singlet oxygen (¹O₂) generation:
-
Quantum Yield (Φ<sub>Δ</sub>) : 0.42 ± 0.03
-
Mechanism : Energy transfer from triplet excited state to molecular oxygen .
Biological Activity-Related Reactions
While not direct chemical reactions, its interactions with biomolecules include:
-
DNA Intercalation : Binding constant (K<sub>b</sub>) = 2.1 × 10⁵ M⁻¹ (via ethidium bromide displacement) .
-
Enzyme Inhibition : Competes with ATP for PI3K binding (IC<sub>50</sub> = 1.7 μM) .
Comparative Reactivity with Analogues
| Compound | Key Reactivity Difference |
|---|---|
| 1,10-Phenanthroline | Lacks carboxylate group; weaker metal binding |
| 2-Phenylimidazo-phenanthroline | No acid-base reactivity; limited solubility |
| Benzoic acid derivatives | Absent phenanthroline π-system; no redox activity |
Scientific Research Applications
2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid involves its interaction with specific molecular targets. For example, when used as a ligand in metal complexes, it can influence the electronic properties of the metal center, leading to various catalytic and electronic effects. In biological systems, the compound can interact with specific proteins or nucleic acids, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Positional Isomers
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic Acid (4-IPBA)
- Molecular formula : C₂₀H₁₂N₄O₂ (identical to 2-IPBA)
- Key differences: The benzoic acid group is at the para position, leading to distinct dipole moments and crystal packing . Coordination behavior: The para-substituted carboxylate facilitates linear coordination geometries in metal complexes, whereas the ortho isomer (2-IPBA) may induce steric hindrance or chelate metals via adjacent nitrogen atoms . Applications: Used in ruthenium-based photosensitizers (e.g., Ru-COOH in fluorescent nanodiamonds ).
Functional Group Variations
Substituent Effects on Coordination Chemistry
- Electron-withdrawing groups (e.g., -NO₂ in NPIP ): Reduce electron density on the imidazo-phenanthroline core, weakening metal-ligand charge transfer (MLCT) transitions.
- Electron-donating groups (e.g., -OCH₃ in MOPIP ): Enhance MLCT, improving catalytic activity in ORR .
- Carboxylic acid vs. nitrile : Carboxylic acids (2-IPBA, 4-IPBA) deprotonate to form carboxylate ligands, enabling stronger metal binding compared to nitriles .
Comparative Data Table
Catalytic Performance
- Fe-PIPhen/C Complex : A derivative of 2-IPBA (PIPhen ligand) forms iron complexes with ORR activity via a four-electron pathway (H₂O₂ yield: 2.58%), rivaling platinum catalysts.
- Mn(II) Complex : 2-IPBA-based Mn(II) coordination polymers exhibit third-order nonlinear optical properties (nonlinear absorption coefficient: -4.5×10⁻¹¹ m/W).
DNA Interaction Studies
- CPIP, FPIP, BPIP, NPIP : Imidazo-phenanthroline derivatives with substituents like -CN, -CHO, and -NO₂ show varying DNA-binding affinities. Nitro groups (NPIP) enhance intercalation due to increased planarity.
Luminescence and Sensing
- Ru-COOH Complex : 4-IPBA-functionalized Ru(II) complexes exhibit strong luminescence, applied in nanoscale sensing.
- IPP (2-(Imidazo[...])phenol) : Structural analogs with phenol groups show red-shifted emission due to extended conjugation.
Biological Activity
2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[4,5-f][1,10]phenanthroline core linked to a benzoic acid moiety. Its molecular formula is with a molecular weight of approximately 330.34 g/mol. The structure contributes to its ability to interact with biological macromolecules such as DNA and proteins.
Anticancer Activity
- In Vitro Studies : Research has demonstrated that 2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid exhibits notable cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The compound's IC50 values were reported at 0.80 μM for HeLa and 0.43 μM for MCF7 cells, indicating strong antiproliferative activity .
- Mechanism of Action : The anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This was evidenced by nuclear staining assays that revealed increased reactive oxygen species (ROS) accumulation leading to apoptotic cell death .
- DNA Interaction : The compound has been shown to interact effectively with DNA, exhibiting nuclease-like activity that facilitates oxidative and hydrolytic cleavage pathways. This dual mechanism enhances its potential as a chemotherapeutic agent .
Antimicrobial Activity
Studies have indicated that derivatives of imidazo[4,5-f][1,10]phenanthroline, including this compound, possess antimicrobial properties against various bacterial and fungal strains. The Cu(II) complexes formed with these ligands demonstrated significant antifungal activity against Candida albicans and antibacterial effects against Mycobacterium tuberculosis strains .
Binding Affinity with Serum Proteins
The binding affinity of the compound with human serum albumin (HSA) has been explored through molecular docking studies. The interaction with HSA is critical as it influences the pharmacokinetics and bioavailability of the drug in systemic circulation .
Case Study 1: Anticancer Efficacy in HeLa Cells
A detailed study assessed the efficacy of 2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid on HeLa cells:
- Treatment Concentration : 5 µM
- Observations :
- Increased cell population in the G2/M phase.
- Decreased populations in G0/G1 and S phases.
- Induction of apoptosis confirmed via Hoechst staining.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of Cu(II) complexes derived from the compound:
- Tested Strains : Candida albicans and Mycobacterium tuberculosis.
- Results :
- Significant growth inhibition observed.
- Enhanced survival rates in Galleria mellonella larvae treated with these complexes compared to standard antifungal treatments like ketoconazole.
Summary of Findings
The following table summarizes key biological activities and findings related to 2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid:
Q & A
Q. What are the established synthetic routes for 2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid?
The compound is synthesized via condensation reactions between 1,10-phenanthroline derivatives and substituted benzaldehydes. A common method involves refluxing 1,10-phenanthroline-5,6-dione with terephthalaldehyde in acetic acid and ammonium acetate under inert conditions. The reaction typically requires 3–24 hours, yielding a red precipitate that is purified via filtration and recrystallization . Key steps include:
- Oxidative cyclization to form the imidazo-phenanthroline core.
- Acid-catalyzed condensation to introduce the benzoic acid substituent.
- Purification using column chromatography or solvent washing to isolate the product.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Characterization involves:
- X-ray crystallography : Crystal structures reveal planarity (r.m.s. deviation <0.03 Å) and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯N interactions) .
- NMR spectroscopy : H NMR confirms aromatic proton environments (δ 8.5–9.5 ppm for phenanthroline protons).
- Mass spectrometry : ESI-MS shows [M+H] and [M+Na] peaks, with CHN elemental analysis verifying purity (±0.5% deviation) .
- IR spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~3400 cm (O–H/N–H stretches) confirm functional groups .
Advanced Research Questions
Q. How does the compound form coordination polymers with metal ions, and what structural motifs are observed?
The benzoic acid group and phenanthroline moiety act as bifunctional ligands. For example:
- Pb(II) coordination polymers : Hydrothermal synthesis with trans-1,4-cyclohexanedicarboxylic acid (trans-1,4-Hchdc) yields zigzag chains bridged by carboxylate ligands. π-π stacking (3.5–4.0 Å) and hydrogen bonding stabilize 2D supramolecular networks .
- Cd(II) complexes : Distorted octahedral geometries form via bidentate/monodentate carboxylate coordination, with dimeric units stabilized by O–H⋯O and N–H⋯O interactions .
Methodological tip : Use single-crystal X-ray diffraction (SCXRD) to resolve metal-ligand bond lengths and angles (e.g., Pb–O = 2.5–2.7 Å) .
Q. What strategies enhance its photophysical properties for bioimaging applications?
While the ligand exhibits UV-range fluorescence, coordination to metal centers (e.g., Ru, Ir) shifts excitation to the visible spectrum. Functionalization strategies include:
- Oxime ligation : React the aldehyde derivative (4-(imidazo-phenanthrolin-2-yl)benzaldehyde) with aminoxy acetic acid to form stable imines for nanoparticle conjugation .
- Cyclometalated complexes : Attach tryptophan moieties via ester linkages to improve cellular uptake and luminescence quantum yields .
Key data : Ru(II) polypyridyl complexes show oxygen-sensitive luminescence (τ = 1–5 µs), enabling use as hypoxia probes .
Q. How to analyze supramolecular interactions in crystal structures, and what role do they play in material properties?
SCXRD reveals:
- π-π interactions : Between phenanthroline rings (3.5–4.0 Å spacing), critical for stabilizing 2D/3D frameworks .
- Hydrogen bonds : Intramolecular O–H⋯N bonds (1.8–2.0 Å) and intermolecular N–H⋯O bonds (2.1–2.3 Å) enhance thermal stability .
Impact on properties : Strong π-π stacking correlates with enhanced conductivity in coordination polymers, while hydrogen bonding improves solubility in polar solvents .
Q. What are the implications of its DNA-binding properties for biochemical applications?
The compound intercalates into DNA via the planar phenanthroline core, as shown by:
- Ethidium bromide displacement assays : Competitive binding reduces fluorescence by >50% at 10 µM concentrations.
- Topoisomerase inhibition : Derivatives like methyl/ethyl acetates inhibit Topo I/IIα activity (IC = 0.5–2 µM), inducing apoptosis in MCF-7 cells .
Methodological note : Use UV-vis titration (λ = 260–280 nm) and Scatchard plots to calculate binding constants (K ~10 M) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
